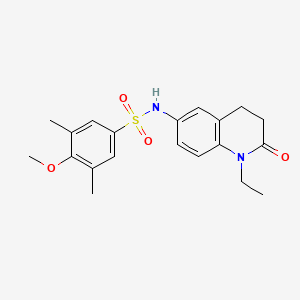
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure Analysis and Molecular Interactions : A study on a related compound, Gliquidone, revealed insights into its crystal structure, displaying intramolecular and intermolecular hydrogen bonding interactions. This understanding is crucial for drug design and synthesis (Gelbrich, Haddow, & Griesser, 2011).
Pharmacological Applications : Research on quinazoline derivatives, which are structurally related to the query compound, showed their potential as diuretic, antihypertensive, and anti-diabetic agents. This demonstrates the broad therapeutic scope of such compounds (Rahman et al., 2014).
Antimicrobial Properties : A study on a novel aminobenzenesulfonamide derivative showed significant antimicrobial activity against various bacterial and fungal strains, suggesting the potential of sulfonamide derivatives in treating infections (Vanparia et al., 2010).
Protein Kinase Inhibition : Isoquinolinesulfonamides, like the one , have been found to be potent inhibitors of various protein kinases. This has implications for treating diseases where kinase inhibition is beneficial (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Fluorophore and Metal Ion Interaction Studies : Research on related compounds has explored their interactions with metal ions, such as zinc, and their potential use as fluorophores in biochemical applications (Kimber et al., 2003).
Hepatobiliary Transport Mechanisms : Studies on related sulfonamides have helped in understanding their role in the hepatobiliary transport of certain compounds, which is crucial for drug metabolism and pharmacokinetics (Fukuda et al., 2010).
Neurite Outgrowth and Protein Phosphorylation : Research on isoquinolinesulfonamides demonstrated their role in inhibiting protein kinase A, affecting neurite outgrowth in cells. This has implications in neuroscience and cellular biology (Chijiwa et al., 1990).
Blood Pressure and Smooth Muscle Effects : A study on tetrahydroisoquinolines explored their impact on blood pressure and smooth muscle, revealing insights into their physiological actions (Fassett & Hjort, 1938).
Molecular Synthesis and Characterization : Research on ethyl 2-oxoquinolinyl acetate compounds, which share a core structure with the query compound, focused on their synthesis and structural characterization, essential for chemical synthesis and drug development (Baba et al., 2019).
Discovery of New Antibiotics : Studies on tetrahydroquinoline derivatives have led to the discovery of new antibiotics, such as helquinoline, showcasing the compound's potential in combating infectious diseases (Asolkar et al., 2004).
Reversal of Multidrug Resistance : Compounds like GF120918, related to the query compound, have shown effectiveness in reversing multidrug resistance in cancer, providing insights into overcoming chemotherapy resistance (Hyafil et al., 1993).
C-H Bond Cyanation in Organic Synthesis : The compound's derivatives have been used in the cyanation of C-H bonds, demonstrating its utility in organic synthesis and the production of various chemical compounds (Chaitanya, Yadagiri, & Anbarasan, 2013).
Antitumor Activity and Quantitative Structure-Activity Relationships : Research on dibenz isoquinoline derivatives showed their potential in antitumor activity, highlighting the therapeutic possibilities of compounds related to the query compound (Sami et al., 1996).
Detection in Industrial Waste Streams : Methods have been developed for detecting low concentrations of pharmaceuticals, including isoquinolinyl sulfonamide derivatives, in industrial waste streams, which is crucial for environmental monitoring and safety (Deegan et al., 2011).
Directed C-H Olefination in Chemical Synthesis : The compound's derivatives have been utilized in Rh(III)-catalyzed C-H olefination, a process important in chemical synthesis and the creation of complex molecules (Rakshit, Grohmann, Besset, & Glorius, 2011).
Carbonic Anhydrase Interaction and Inhibition : Isoquinolinesulfonamides have been studied for their inhibitory action on human carbonic anhydrases, which is significant for designing selective inhibitors for therapeutic applications (Mader et al., 2011).
Antimicrobial Evaluation of Quinolinyl Azo Derivatives : The antimicrobial activity of quinolinyl azo derivatives, structurally related to the query compound, was evaluated, indicating their potential as antimicrobial agents (2021).
Zinc Sensors : Bisquinoline derivatives have been synthesized and studied for their response to zinc ions, demonstrating their utility in biological and chemical sensing applications (Mikata et al., 2009).
Vasodilatory Activity of Isoquinolinesulfonamide Derivatives : A series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives were synthesized and shown to possess vasodilatory action, important for cardiovascular therapeutics (Morikawa, Sone, & Asano, 1989).
Synthesis and Antimicrobial Activity of Quinazolinone Derivatives : Novel quinazolinone derivatives were synthesized and evaluated for antimicrobial activity, further showcasing the therapeutic potential of compounds structurally related to the query compound (Habib, Hassan, & El‐Mekabaty, 2013).
特性
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-22-18-8-7-16(12-15(18)6-9-19(22)23)21-27(24,25)17-10-13(2)20(26-4)14(3)11-17/h7-8,10-12,21H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYSROCRBVNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

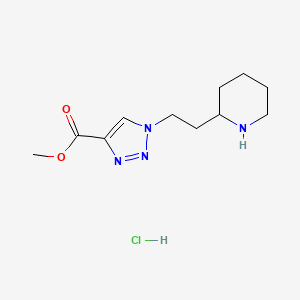
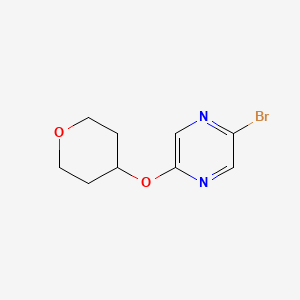
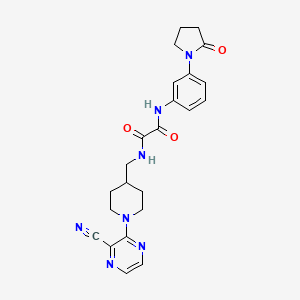
![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)
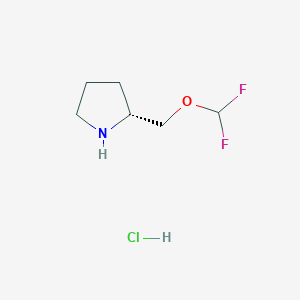
![2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2641504.png)
![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2641507.png)
![5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide](/img/structure/B2641508.png)
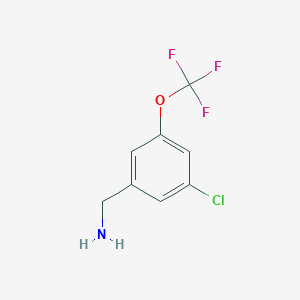
![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)
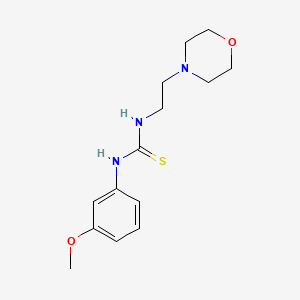
![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)
![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)
